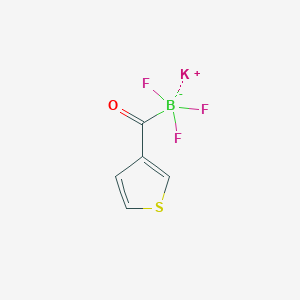

Potassium 3-thiophenoyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Potassium 3-thiophenoyltrifluoroborate is a chemical compound with the empirical formula C₅H₃BF₃KOS and a molecular weight of 218.05 g/mol .

- It belongs to a class of reagents known as acyltrifluoroborates (KATs) . These compounds are stable, bench-friendly, and resistant to air and moisture .

- One of its key applications is in amide bond formation with hydroxylamines, a reaction that proceeds under aqueous conditions without the need for coupling reagents or protecting groups .

Preparation Methods

- The synthetic route for Potassium 3-thiophenoyltrifluoroborate involves the reaction of 3-thiophenoyltrifluoroborates with potassium hydroxide (KOH) .

- Industrial production methods may vary, but the laboratory-scale synthesis typically follows this procedure.

Chemical Reactions Analysis

- Potassium 3-thiophenoyltrifluoroborate participates in various reactions, including amide bond formation.

- Common reagents include aryl halides, which react with this compound to construct C-C bonds .

- Major products formed are amides, which find applications in medicinal chemistry, materials science, and more.

Scientific Research Applications

- In chemistry, Potassium 3-thiophenoyltrifluoroborate serves as a versatile building block for amide synthesis.

- In biology and medicine, it can be used to create bioactive molecules or probe protein-ligand interactions.

- In industry, its stability and ease of handling make it valuable for large-scale processes.

Mechanism of Action

- The compound’s mechanism of action lies in its ability to form amide bonds.

- It acts as a nucleophilic boronated coupling reagent, facilitating C-C bond formation .

Comparison with Similar Compounds

- Potassium 3-thiophenoyltrifluoroborate stands out due to its stability, ease of use, and compatibility with aqueous conditions.

- Similar compounds include other acyltrifluoroborates, such as Potassium 3-thiophenetrifluoroborate (CAS Number: 192863-37-9) .

Biological Activity

Potassium 3-thiophenoyltrifluoroborate (RBF(3)K) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of RBF(3)K, focusing on its pharmacological effects, toxicological properties, and underlying mechanisms of action.

- Molecular Formula : C4H3BF3KS

- Molecular Weight : 190.032 g/mol

- CAS Number : 192863-37-9

- PubChem CID : 23677379

Antinociceptive Properties

A key study investigated the antinociceptive effects of RBF(3)K using various doses (1, 5, 10, 25, 50, and 100 mg/kg) administered orally to mice. The results indicated that RBF(3)K significantly reduced peritoneovisceral pain induced by acetic acid starting from a dose of 5 mg/kg. Importantly, the antinociceptive effect was found to be independent of opioid receptors, as evidenced by the lack of effect when treated with naloxone, an opioid antagonist .

Table 1: Summary of Antinociceptive Effects in Mice

| Dose (mg/kg) | Pain Reduction Observed |

|---|---|

| 1 | No significant effect |

| 5 | Significant reduction |

| 10 | Significant reduction |

| 25 | Significant reduction |

| 50 | Significant reduction |

| 100 | Significant reduction |

Toxicological Investigations

The same study assessed the toxicological profile of RBF(3)K through biochemical analyses. Parameters such as plasma aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels were measured after administration. The findings revealed no significant alterations in these parameters compared to control groups, indicating a favorable safety profile for RBF(3)K at the tested doses .

Table 2: Biochemical Parameters Post RBF(3)K Administration

| Parameter | Control Group | RBF(3)K Treated Group |

|---|---|---|

| AST (U/L) | Normal Range | No significant change |

| ALT (U/L) | Normal Range | No significant change |

| Urea (mg/dL) | Normal Range | No significant change |

| Creatinine (mg/dL) | Normal Range | No significant change |

The mechanisms underlying the antinociceptive effects of RBF(3)K appear to involve central α2-adrenergic and serotonergic pathways. The absence of motor impairment in treated mice suggests that the compound does not interfere with motor functions, which is a critical consideration for potential therapeutic applications .

Properties

Molecular Formula |

C5H3BF3KOS |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

potassium;trifluoro(thiophene-3-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-1-2-11-3-4;/h1-3H;/q-1;+1 |

InChI Key |

AYHFLEBMVIPIDI-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CSC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.